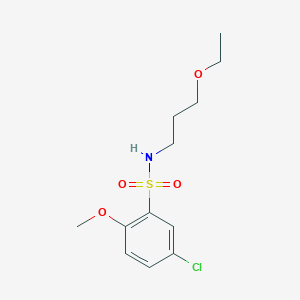
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAKs are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide can be further explored to identify new targets for the treatment of autoimmune diseases.
In conclusion, 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide is a promising JAK3 inhibitor that has shown potential therapeutic applications in various autoimmune diseases. Its selectivity for JAK3, ability to reduce the production of pro-inflammatory cytokines, and favorable safety profile make it an attractive candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its selectivity for JAK3, its ability to reduce the production of pro-inflammatory cytokines, and its favorable safety profile. However, 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide also has some limitations, such as its low solubility in water and its susceptibility to oxidation and degradation.
Orientations Futures
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there are still several future directions that need to be explored. These include:
1. Combination therapy: 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide can be used in combination with other drugs, such as methotrexate, to enhance its efficacy and reduce the risk of adverse effects.
2. Biomarker identification: Biomarkers can be used to identify patients who are more likely to respond to 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide and monitor their response to treatment.
3. Alternative delivery methods: Alternative delivery methods, such as nanoparticles and liposomes, can be explored to improve the solubility and stability of 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide.
4. New indications: 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide can be explored for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
5.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide involves a series of chemical reactions starting from 2-methoxybenzenesulfonyl chloride and 3-ethoxypropylamine. The final product is obtained after purification through column chromatography and recrystallization. The yield of the synthesis process is around 40%.
Applications De Recherche Scientifique
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively inhibit the activity of JAKs, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a decrease in inflammation and tissue damage.
Propriétés
Nom du produit |
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H18ClNO4S |
Poids moléculaire |
307.79 g/mol |
Nom IUPAC |
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-3-18-8-4-7-14-19(15,16)12-9-10(13)5-6-11(12)17-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |
Clé InChI |
YISMUHPWBIHUMB-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canonique |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239246.png)

![2-[(E)-2-(4-Aminophenyl)vinyl]pyridine](/img/structure/B239253.png)
![ethyl 2-[[2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B239258.png)


![1-[(2,5-diethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B239276.png)



